1-(4-Phenyl-1,3-thiazol-2-yl)ethanone

Dual sEH/FAAH inhibition Pain and inflammation Scaffold hopping

1-(4-Phenyl-1,3-thiazol-2-yl)ethanone (CAS 58351-05-6) is a heterocyclic small molecule (C₁₁H₉NOS, MW 203.26) comprising a 4-phenyl-1,3-thiazole core with a reactive 2-acetyl substituent. The compound serves as a versatile synthetic intermediate in antifungal, antiparasitic, and antimicrobial discovery programs.

Molecular Formula C11H9NOS
Molecular Weight 203.26
CAS No. 58351-05-6
Cat. No. B3008568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenyl-1,3-thiazol-2-yl)ethanone
CAS58351-05-6
Molecular FormulaC11H9NOS
Molecular Weight203.26
Structural Identifiers
SMILESCC(=O)C1=NC(=CS1)C2=CC=CC=C2
InChIInChI=1S/C11H9NOS/c1-8(13)11-12-10(7-14-11)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyWLRIQFOJQQWQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenyl-1,3-thiazol-2-yl)ethanone (CAS 58351-05-6): A Privileged 4-Phenylthiazole Building Block for Medicinal Chemistry and Probe Discovery


1-(4-Phenyl-1,3-thiazol-2-yl)ethanone (CAS 58351-05-6) is a heterocyclic small molecule (C₁₁H₉NOS, MW 203.26) comprising a 4-phenyl-1,3-thiazole core with a reactive 2-acetyl substituent [1]. The compound serves as a versatile synthetic intermediate in antifungal, antiparasitic, and antimicrobial discovery programs . Its 4-phenylthiazole scaffold has been independently validated as a privileged pharmacophore enabling potent dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) in the low nanomolar range, as well as acetylcholinesterase (AChE) inhibition superior to the clinical reference rivastigmine [2][3]. Commercial availability at 95%+ purity from multiple suppliers supports its procurement for research use .

Why 1-(4-Phenyl-1,3-thiazol-2-yl)ethanone Cannot Be Replaced by Generic Thiazole Analogs: Scaffold-Specific Validation Evidence from Dual Enzyme and Cellular Target Engagement Studies


The 4-phenylthiazole scaffold is not interchangeable with generic thiazole, benzothiazole, or unsubstituted 2-acetylthiazole cores. In a systematic scaffold-hopping study, Kodani et al. (2021) demonstrated that among multiple heterocyclic replacements for the benzothiazole core in dual sEH/FAAH inhibitors—including smaller rings and bioisosteres—only the 4-phenylthiazole moiety yielded potent dual inhibition, while other modifications led to strong potency at only one enzyme [1]. The 2-acetyl group further differentiates this compound from 4-phenylthiazole (lacking a C2 handle) by providing a reactive ketone for α-bromination, hydrazone condensation, and heterocycle annulation—transformations that are impossible with unsubstituted or 2-amino analogs . Physicochemical differences are equally critical: compared to 2-acetylthiazole (CAS 24295-03-2, MW 127.16), the 4-phenyl substituent adds substantial hydrophobicity (cLogP ~2.6 vs. ~0.7), π-stacking capability, and a 60% larger molecular surface, all of which directly impact target binding and pharmacokinetic profile [2]. Generic substitution therefore risks loss of both synthetic versatility and biological activity.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 1-(4-Phenyl-1,3-thiazol-2-yl)ethanone Against Closest Analogs


4-Phenylthiazole vs. Benzothiazole Scaffold: The Only Replacement That Maintains Dual Nanomolar sEH/FAAH Inhibition

In a direct scaffold-hopping comparison, Kodani et al. (2021) evaluated multiple heterocyclic replacements for the benzothiazole core in a dual sEH/FAAH inhibitor series. The benzothiazole lead compound 3 achieved sEH IC₅₀ = 9.6 nM and FAAH IC₅₀ = 7 nM. Among all replacements tested—including smaller rings and various bioisosteres—only the 4-phenylthiazole moiety retained potent dual inhibition. The 4-phenylthiazole analog 6o exhibited sEH IC₅₀ = 2.5 nM (3.8-fold improvement over benzothiazole) and FAAH IC₅₀ = 9.8 nM (comparable potency). All other scaffold replacements resulted in loss of activity at one or both enzymes [1]. This establishes the 4-phenylthiazole core as uniquely privileged for dual sEH/FAAH target engagement.

Dual sEH/FAAH inhibition Pain and inflammation Scaffold hopping Polypharmacology

Expanded SAR of 42 4-Phenylthiazole Analogs: Unsubstituted Phenyl Core Delivers hsEH IC₅₀ = 3.1 nM with In Vivo Antinociceptive Efficacy

Yuan et al. (2025) synthesized and evaluated 42 4-phenylthiazole analogs (libraries 4a–u and 6a–u) in human FAAH and human, rat, and mouse sEH inhibition assays. The unsubstituted phenyl analog 4a—representing the minimal 4-phenylthiazole pharmacophore most structurally proximal to 1-(4-phenyl-1,3-thiazol-2-yl)ethanone—exhibited hFAAH IC₅₀ = 30.8 nM and hsEH IC₅₀ = 3.1 nM, with marked species selectivity (msEH IC₅₀ = 2024.4 nM; rsEH IC₅₀ = 24.5 nM) [1]. Two optimized leads, 4p (4-methyl, hFAAH IC₅₀ = 9.8 nM, hsEH IC₅₀ = 2.5 nM) and 4s (3-methoxy, hFAAH IC₅₀ = 2.4 nM, hsEH IC₅₀ = 3.5 nM), were advanced to in vivo formalin testing in male rats. Systemic administration of 4p at 1 and 3 mg/kg i.p. decreased nociceptive behavior to an extent comparable to ketoprofen at 30 mg/kg i.p., while 4s at 3 mg/kg i.p. achieved similar efficacy [1]. The most potent sEH inhibitor in the series was 4r (2-methoxy) with hsEH IC₅₀ = 1.4 nM [1].

Structure-activity relationship In vivo efficacy Acute inflammatory pain Species selectivity

Synthetic Handle Superiority: 2-Acetyl Group Enables α-Bromination and Hydrazone Chemistry Absent in 4-Phenylthiazole and 2-Amino-4-phenylthiazole

The 2-acetyl group on 1-(4-phenyl-1,3-thiazol-2-yl)ethanone provides a reactive ketone handle that is absent in key comparator building blocks. This acetyl group undergoes selective α-bromination with bromine or N-bromosuccinimide to yield 2-bromo-1-(4-phenylthiazol-2-yl)ethanone, a versatile electrophile for nucleophilic displacement with amines, thiols, and heterocycles . In contrast, 4-phenylthiazole (unsubstituted at C2) lacks any reactive handle for further functionalization at this position, while 2-amino-4-phenylthiazole (CAS 2010-06-2) requires additional acylation steps to achieve comparable reactivity . The acetyl group also enables direct condensation with hydrazines and thiosemicarbazides to form hydrazones—a transformation exploited in the synthesis of antiglycation agents (IC₅₀ range 187.6–887.0 µM for phenylthiazole hydrazone derivatives) and metal-chelating ligands with antimicrobial and cytotoxic activity [1]. This synthetic versatility means the compound can serve as a single-entry point to diverse chemotypes (hydrazones, α-substituted ketones, heterocycle-fused thiazoles), reducing the number of building blocks a medicinal chemistry program must procure.

Synthetic intermediate α-Bromination Hydrazone condensation Building block versatility

Physicochemical Property Differentiation: 4-Phenyl Substitution Confers Drug-Like cLogP and TPSA Profile Absent in 2-Acetylthiazole

1-(4-Phenyl-1,3-thiazol-2-yl)ethanone possesses computed physicochemical properties that align with oral drug-likeness criteria, in contrast to its simpler analog 2-acetylthiazole (CAS 24295-03-2). The target compound has MW = 203.26 Da, cLogP (XLogP3) = 2.6, TPSA = 58.2 Ų, 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds [1]. These values fall within all key oral bioavailability parameter ranges (MW <500; cLogP <5; TPSA <140 Ų; HBD ≤5; HBA ≤10; rotatable bonds ≤10) [2]. In contrast, 2-acetylthiazole (MW 127.16, cLogP ~0.7, TPSA ~58 Ų, 0 HBD, 2 HBA) lacks sufficient lipophilicity for membrane permeation and lacks the aromatic surface area for π-π stacking interactions with protein targets [3]. The 4-phenyl group contributes approximately 76 Da of molecular weight and ~1.9 log units of lipophilicity, moving the compound from a fragrance/flavor chemical space into drug-like property space. The TPSA of 58.2 Ų predicts moderate CNS penetration potential, consistent with the observed in vivo central antinociceptive activity of 4-phenylthiazole derivatives [4].

Physicochemical properties Drug-likeness Lead-likeness ADME prediction

Downstream AChE Inhibitor Class: N-Acyl-4-phenylthiazole-2-amines Achieve IC₅₀ = 0.51 μM, Surpassing Rivastigmine and Huperzine-A

The 4-phenylthiazole scaffold has demonstrated utility in CNS drug discovery through the development of acetylcholinesterase (AChE) inhibitors. Ma et al. (2014) synthesized N-acyl-4-phenylthiazole-2-amines—compounds directly derivable from 4-phenylthiazole-2-amine building blocks that are structurally adjacent to 1-(4-phenyl-1,3-thiazol-2-yl)ethanone—and evaluated their AChE inhibitory activity using the Ellman spectrophotometric method in vitro [1]. Compound 8c emerged as the most potent analog with AChE IC₅₀ = 0.51 μmol·L⁻¹, demonstrating superior potency to both rivastigmine (a clinically approved AChE inhibitor for Alzheimer's disease) and Huperzine-A (a natural product AChE inhibitor) [1]. A subsequent study by the same group expanded the SAR to 4-arylthiazole-2-amine derivatives, with compound 4f achieving AChE IC₅₀ = 0.66 μM, again surpassing both reference compounds [2]. This establishes the 4-phenylthiazole core as a validated scaffold for CNS-penetrant AChE inhibitor development.

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery Structure-activity relationship

Phenylthiazole Class Anti-MRSA Activity with Novel Cell Wall Biosynthesis Mechanism: MIC 4–8 μg/mL and Low Resistance Propensity

The phenylthiazole scaffold class—for which 1-(4-phenyl-1,3-thiazol-2-yl)ethanone serves as a key synthetic entry point—has emerged as a novel antibacterial chemotype with a distinct mechanism of action. Shahin et al. (2023) reported phenylthiazole 4m with anti-MRSA MIC = 8 μg/mL, while compounds 4k and 4m demonstrated potent activity against Clostridium difficile (MIC = 2 μg/mL) and moderate anti-Candida albicans activity (MIC = 4 μg/mL) [1]. In a separate SAR campaign, Abuelkhir et al. (2024) developed compounds 10e and 10l with MIC = 4 μg/mL against MRSA USA300, equivalent to the lead compound 1, and demonstrated a low propensity for resistance development [2]. More advanced derivatives in the exploring aryl/heteroaryl-isostere series achieved MIC values as low as 0.5 μg/mL against MRSA USA400—one-fold more potent than vancomycin—with activity retained against linezolid-resistant and vancomycin-resistant clinical isolates [3]. Mechanistically, phenylthiazoles target bacterial cell wall synthesis through inhibition of undecaprenyl pyrophosphate phosphatase (UPPP) and undecaprenyl pyrophosphate synthase (UPPS), with multi-target engagement contributing to the observed low resistance frequency [4]. This mechanism is distinct from β-lactams, glycopeptides, and oxazolidinones, positioning the phenylthiazole class as a potential solution for multidrug-resistant Gram-positive infections.

Antimicrobial resistance MRSA Cell wall synthesis inhibition Undecaprenyl pyrophosphatase

Procurement-Driven Application Scenarios: Where 1-(4-Phenyl-1,3-thiazol-2-yl)ethanone Delivers Differentiated Value Over Alternative Building Blocks


Dual sEH/FAAH Inhibitor Lead Optimization Programs for Non-Opioid Pain Therapeutics

Research groups pursuing dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors for inflammatory and neuropathic pain should procure 1-(4-phenyl-1,3-thiazol-2-yl)ethanone as a core scaffold precursor. The 4-phenylthiazole moiety is the only scaffold replacement that maintained potent dual nanomolar inhibition when benzothiazole-based leads were systematically varied, as demonstrated by Kodani et al. (2021) [1]. The expanded SAR from Yuan et al. (2025) provides a detailed map of substituent effects across 42 analogs with quantitative IC₅₀ data, enabling rational library design from a single building block [2]. In vivo validation—with compounds 4p and 4s achieving antinociception comparable to ketoprofen 30 mg/kg at 10–30× lower doses—reduces the risk of late-stage translational failure [2].

Focused Library Synthesis via α-Bromination and Hydrazone Derivatization for Phenotypic Screening

Medicinal chemistry teams conducting phenotypic screening campaigns against antimicrobial, anticancer, or anti-inflammatory targets can leverage the 2-acetyl group as a single diversification point. The compound undergoes selective α-bromination to 2-bromo-1-(4-phenylthiazol-2-yl)ethanone, a versatile electrophile for parallel library synthesis via nucleophilic displacement . Alternatively, direct condensation with hydrazines or thiosemicarbazides yields hydrazone libraries with demonstrated antiglycation (IC₅₀ 187.6–887.0 µM) and metal-chelating biological activity [3]. This dual-path diversification from a single building block reduces the number of starting materials required and accelerates hit identification.

Anti-MRSA Drug Discovery Targeting Undecaprenyl Pyrophosphate Phosphatase (UPPP) with Low Resistance Potential

Antibacterial discovery groups focused on WHO priority pathogens—particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)—can use the phenylthiazole scaffold accessed via 1-(4-phenyl-1,3-thiazol-2-yl)ethanone as a starting point for lead generation. The phenylthiazole class demonstrates a unique mechanism of action (dual UPPP/UPPS inhibition in bacterial cell wall synthesis) distinct from all marketed antibiotic classes, with MIC values as low as 0.5 μg/mL against MRSA USA400—exceeding vancomycin potency [4][5]. Critically, multi-passage resistance selection studies show stable MIC values, in contrast to rapid resistance development observed with rifampicin, addressing a key limitation of existing anti-MRSA agents [4].

Neuroscience Probe Development: AChE Inhibitors with Superior Potency to Rivastigmine

CNS drug discovery programs targeting acetylcholinesterase for Alzheimer's disease or related dementias can build upon the validated N-acyl-4-phenylthiazole-2-amine series. Compound 8c (AChE IC₅₀ = 0.51 μM) demonstrated superior potency to the clinically approved drug rivastigmine and the natural product Huperzine-A [6]. The favorable TPSA of 58.2 Ų and cLogP of 2.6 for the core scaffold predict adequate CNS penetration, consistent with the observed in vivo central antinociceptive activity of related 4-phenylthiazole derivatives [2]. The scaffold is structurally distinct from both the benzothiazole-based AChE inhibitors and the tacrine hybrid class, offering freedom to operate in a crowded patent landscape [6].

Quote Request

Request a Quote for 1-(4-Phenyl-1,3-thiazol-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.